molecular formula C21H21N3O3S B2527632 3-cyclopentyl-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 2320898-77-7

3-cyclopentyl-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2527632
CAS No.: 2320898-77-7
M. Wt: 395.48
InChI Key: DPJYHWFXWKHJKM-UHFFFAOYSA-N
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Description

3-cyclopentyl-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H21N3O3S and its molecular weight is 395.48. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Research has demonstrated various methods for synthesizing heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals due to their diverse biological activities. For example, Toplak et al. (1999) discussed the synthesis of pyrimidinones and related compounds using specific reagents, which could be relevant for synthesizing the compound or related derivatives (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).

Antimicrobial and Anticancer Activities

Compounds containing the pyrimidin-4(3H)-one moiety often exhibit significant biological activities. Studies have synthesized and evaluated derivatives for their antimicrobial and anticancer potentials. For instance, Abu-Hashem and El-Shazly (2019) explored the synthesis of novel triazole, tetrazole, and spirocyclic derivatives, highlighting the antimicrobial activity against a range of bacteria and fungi (Abu‐Hashem & El‐Shazly, 2019). Similarly, Prajapat and Talesara (2016) reported on the synthesis and anti-inflammatory screening of benzimidazole derivatives, which suggests potential therapeutic applications of related compounds (Prajapat & Talesara, 2016).

Antioxidant Properties

The synthesis and characterization of heterocyclic compounds also include evaluating their antioxidant properties, as demonstrated by Abd-Almonuim, Mohammed, and Al-khalifa (2020). Their study on coumarin-substituted heterocyclic compounds revealed significant antioxidant activity, which is a desirable trait for compounds aimed at mitigating oxidative stress-related diseases (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).

Synthesis of Fused Heterocycles

The compound's structure suggests it may be utilized in synthesizing fused heterocycles, which are of interest due to their complex structures and potential biological activities. Hassneen and Abdallah (2003) discussed the preparation of pyridino and triazolino pyrimidinones, illustrating methodologies that could be adapted for synthesizing the compound or investigating its reactivity (Hassneen & Abdallah, 2003).

Properties

IUPAC Name

3-cyclopentyl-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-12-16(13(2)27-23-12)11-28-21-22-18-15-9-5-6-10-17(15)26-19(18)20(25)24(21)14-7-3-4-8-14/h5-6,9-10,14H,3-4,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJYHWFXWKHJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CSC2=NC3=C(C(=O)N2C4CCCC4)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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